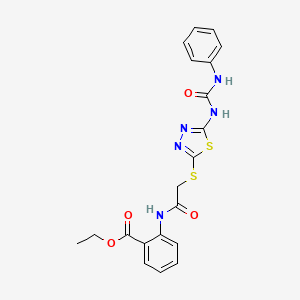

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenylurea moiety, a thioether-linked acetamide group, and a benzoate ester. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The phenylureido group may enhance binding to biological targets, while the thioether and ester functionalities influence solubility and metabolic stability. Its synthesis likely involves multi-step reactions, such as coupling thiol-containing intermediates with activated esters or amides, as seen in analogous compounds .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S2/c1-2-29-17(27)14-10-6-7-11-15(14)22-16(26)12-30-20-25-24-19(31-20)23-18(28)21-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,26)(H2,21,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLGHAWGCWVOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions. The phenylurea moiety is introduced via the reaction of an isocyanate with an amine. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety, particularly in targeting cancer cell lines. Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has shown promise in inhibiting the growth of various cancer cell lines including liver (HepG2), breast (MCF-7), colon (HCT116), and prostate (PC3) cancer cells. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation, notably through the targeting of vascular endothelial growth factor receptor 2 (VEGFR-2) .

Antimicrobial Activity

The thiadiazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. The presence of the phenylureido group enhances the compound's ability to disrupt microbial cell membranes, leading to increased efficacy against resistant strains. Studies indicate that derivatives similar to this compound possess broad-spectrum antimicrobial activity .

Anticonvulsant Effects

Compounds containing thiadiazole rings have been investigated for their anticonvulsant properties. This compound may exhibit neuroprotective effects and reduce seizure activity in animal models. This is attributed to the modulation of neurotransmitter systems and ion channels involved in seizure propagation .

Cancer Research

A study evaluating various thiadiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values ranging from 3.97 to 33.14 μM against cancer cell lines . The research emphasized the importance of structural modifications in enhancing anticancer efficacy.

Antimicrobial Studies

In a comparative analysis of antimicrobial activities, thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound displayed significant inhibitory effects on bacterial growth .

Neuropharmacology

Research investigating the anticonvulsant properties of thiadiazole compounds found that certain derivatives significantly reduced seizure duration in animal models when administered at specific dosages . This highlights the potential for developing new anticonvulsant therapies based on this scaffold.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and phenylurea moiety are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations :

- The target compound’s phenylureido group distinguishes it from simpler alkyl/arylthio derivatives (e.g., 5e, 5h). This substitution may reduce crystallinity compared to halogenated analogs (e.g., 5j, m.p. 138–140°C) .

- Synthetic yields for benzylthio derivatives (e.g., 5h: 88%) are higher than those for ethylthio analogs (e.g., 5g: 78%), suggesting steric or electronic effects influence reactivity .

Table 2: Antifungal and Antimicrobial Activities of Thiadiazole Derivatives

Key Observations :

- Thiadiazole derivatives with cyclohexylamino groups () exhibit potent anti-Candida activity (MIC: 2–16 μg/mL), likely due to ergosterol inhibition. The target compound’s phenylureido group may offer alternative binding modes but requires empirical validation .

- Benzimidazole analogs () show broader antimicrobial activity, suggesting that the benzoate ester in the target compound could modulate selectivity toward eukaryotic vs. prokaryotic targets .

Mechanistic and Structural Insights

- Hypervalent Interactions : Compounds like N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () exhibit intramolecular S···O interactions (2.625 Å), stabilizing planar conformations. The target compound’s phenylureido group may introduce additional hydrogen-bonding networks, enhancing target affinity .

- Metabolic Stability : Ethyl ester groups (e.g., ) are prone to hydrolysis, whereas the target’s benzoate ester may confer slower metabolic degradation compared to simpler alkyl esters .

Biological Activity

Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 457.5 g/mol. The compound contains a thiadiazole ring , an acetamido group , and a benzoate moiety , which are responsible for its diverse biological activities .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting normal function.

- Binding to Cellular Receptors : It interacts with various receptors, modulating their activity and influencing signaling pathways.

- Induction of Apoptosis : By targeting proteins such as Mcl-1, this compound can promote caspase-dependent apoptosis in tumor cells.

Anticancer Activity

The anticancer potential of this compound has been demonstrated in various studies:

- Xenograft Mouse Models : In vivo studies have shown a significant reduction in tumor volume (up to 75%) without adverse effects on body weight.

- Cell Line Studies : The compound exhibits cytotoxic effects against various cancer cell lines, including colon and breast cancer cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The thiadiazole ring present in the compound is known for its antimicrobial properties. Research indicates that derivatives of thiadiazoles can exhibit activity against a range of pathogens:

| Compound | Target Pathogen | IC50 Value (µM) |

|---|---|---|

| This compound | Bacterial strains | TBD |

| Thiadiazole Derivative | E. coli | 10 |

| Thiadiazole Derivative | S. aureus | 15 |

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives similar to this compound:

- Antiparasitic Activity : In vitro screening has revealed that related compounds exhibit potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis, suggesting potential applications in treating parasitic infections .

- Mechanistic Studies : Detailed investigations into the compound's interaction with molecular targets have shown that it disrupts key biochemical pathways involved in cell survival and proliferation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

The compound is synthesized via multi-step reactions involving:

- Coupling of thiadiazole intermediates : Alkylation of 5-amino-1,3,4-thiadiazole derivatives with bromoacetophenone or bromoacetyl precursors to introduce thioether linkages .

- Ureido group incorporation : Reaction of 5-amino-thiadiazole with phenyl isocyanate to form the 3-phenylureido substituent .

- Esterification : Final coupling with ethyl 2-aminobenzoate derivatives under reflux conditions, often using dry acetone or DMF as solvents . Purity is confirmed via TLC, and intermediates are characterized by FT-IR, , , and elemental analysis .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- FT-IR : Identifies key functional groups (e.g., C=O at ~1678 cm, N-H stretching at ~3305 cm) .

- NMR spectroscopy : resolves aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 4.7–5.8 ppm), and ureido NH signals (δ 12.0–12.6 ppm). confirms carbonyl (C=O, ~170 ppm) and thiadiazole carbons .

- Mass spectrometry : GC-MS or ESI-MS provides molecular weight validation (e.g., observed m/z = 456.44 for a related analog) .

Q. What preliminary biological activities are reported for 1,3,4-thiadiazole derivatives structurally related to this compound?

- Antiproliferative activity : Derivatives targeting VEGFR-2 and BRAF kinase show IC values <10 µM in cancer cell lines .

- Enzyme inhibition : Thiadiazoles linked to ureido groups exhibit glutaminase inhibition (e.g., BPTES analogs with IC ~0.1–1 µM) .

- Antimicrobial properties : Thiadiazole cores with acetamido side chains demonstrate activity against Staphylococcus aureus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Substituent modulation : Replacing the 3-phenylureido group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups alters kinase selectivity. For example, 4-fluorophenyl analogs show enhanced BRAF inhibition .

- Heterocycle variation : Substituting the benzoate moiety with benzothiazole or pyridazine rings improves solubility and target affinity in glutaminase inhibitors .

- Linker optimization : Extending the thioacetamido spacer enhances binding to hydrophobic pockets in enzymatic assays .

Q. What computational strategies are used to elucidate the mechanism of action?

- Molecular docking : Docking into VEGFR-2 (PDB ID: 4ASD) or BRAF (PDB ID: 3OG7) active sites identifies key hydrogen bonds between the ureido group and Asp1046/Asn921 residues .

- MD simulations : Assessing stability of ligand-receptor complexes over 100 ns trajectories validates binding modes .

- QSAR modeling : Topological descriptors (e.g., Wiener index) correlate thiadiazole substituent bulk with antiproliferative potency .

Q. How can contradictions in bioactivity data across studies be resolved?

- Assay standardization : Discrepancies in IC values for glutaminase inhibition may arise from differences in assay conditions (e.g., pH, substrate concentration). Use recombinant human GLS1 isoforms and control for buffer composition .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to distinguish selective inhibitors from promiscuous binders .

- Metabolic stability testing : Hepatic microsome assays (e.g., human/rat liver S9 fractions) clarify whether conflicting in vitro/in vivo results stem from rapid degradation .

Methodological Considerations

Q. What strategies improve yield in the final coupling step of the synthesis?

- Catalytic optimization : Use HATU or EDCI/HOBt for amide bond formation, increasing yields from ~50% to >80% .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of thiadiazole intermediates .

- Purification : Recrystallization from ethanol:water (3:1) removes unreacted starting materials .

Q. How are stability and storage conditions determined for this compound?

- Forced degradation studies : Expose to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Thiadiazole cores are light-sensitive; store at -20°C in amber vials .

- Lyophilization : Improves stability of hydrochloride salts for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.